XL647 is a multi-kinase inhibitor (IC50s = 0.3, 16, 1.5, 8.7, and 1.4 nM for EGFR, ErbB2, KDR, FLT4, and EphB4, respectively). It is selective for these kinases over a panel of 10 tyrosine kinases and 55 serine/threonine kinases at 10 μM. XL647 inhibits growth of A431 cells expressing wild-type EGFR and H1975 non-small cell lung cancer (NSCLC) cells expressing both the activating mutant EGFRL858R and the drug resistance-associated mutant EGFRT790M (IC50s = 13 and 920 nM, respectively). In vivo, XL647 (10, 30, and 100 mg/kg) inhibits tumor growth and EGFR phosphorylation in an H1975 mouse xenograft model in a dose-dependent manner.
Tesevatinib is an orally bioavailable small-molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Tesevatinib binds to and inhibits several tyrosine receptor kinases that play major roles in tumor cell proliferation and tumor vascularization, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4). This may result in the inhibition of tumor growth and angiogenesis, and tumor regression.
Tesevatinib has been used in trials studying the treatment of Cancer, Stomach Cancer, Brain Metastases, Esophageal Cancer, and Leptomeningeal Metastases, among others. Tesevatinib is a potent inhibitor of multiple RTKs implicated in driving tumor cell proliferation and tumor vascularization (blood vessel formation). Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors.